Cas no 104010-19-7 (2-tert-butyl-5-chloro-4-methylpyridazin-3-one)

2-tert-butyl-5-chloro-4-methylpyridazin-3-one structure
104010-19-7 structure
Product Name:2-tert-butyl-5-chloro-4-methylpyridazin-3-one
CAS No:104010-19-7
MF:C9H13ClN2O
MW:200.665321111679
CID:1140247
PubChem ID:13822264
Update Time:2025-04-20

2-tert-butyl-5-chloro-4-methylpyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-tert-butyl-5-chloro-4-methylpyridazin-3-one
    • AGN-PC-00O4CQ
    • 2-tert-butyl-5-chloro-4-methyl-3(2H)-pyridazinone
    • 2-tert-butyl-4-methyl-5-chloro 3(2H)-pyridazinone
    • ACMC-20m6sy
    • 2-tert-butyl-4-methyl-5-chloro-3-(2H)-pyridazinone
    • SureCN3845405
    • 2-t-butyl-5-chloro-4-methyl-3(2H)-pyridazinone
    • 2-tert-butyl-5-chloro-4-methylpyridazin-3-(2H)-one
    • 2-tert-butyl-4-methyl-5-chloro-3(2H)-pyridazinone
    • CTK0G6663
    • 3(2H)-Pyridazinone, 5-chloro-2-(1,1-dimethylethyl)-4-methyl-
    • 2-tert.-butyl-5-chloro-4-methyl-3(2H)-pyridazinone
    • AGN-PC-00O4CQ; 2-tert-butyl-5-chloro-4-methyl-3(2H)-pyridazinone; 2-tert-butyl-4-methyl-5-chloro 3(2H)-pyridazinone; ACMC-20m6sy; 2-tert-butyl-4-methyl-5-chloro-3-(2H)-pyridazinone; SureCN3845405; 2-t-butyl-5-chloro-4-methyl-3(2H)-pyridazinone; 2-tert-butyl-5-chloro-4-methylpyridazin-3-(2H)-one; 2-tert-butyl-4-methyl-5-chloro-3(2H)-pyridazinone; CTK0G6663; 3(2H)-Pyridazinone, 5-chloro-2-(1,1-dimethylethyl)-4-methyl-; 2-tert.-butyl-5-chl
    • 2-(tert-Butyl)-5-chloro-4-methylpyridazin-3(2H)-one
    • UGPHFBZINWDBLA-UHFFFAOYSA-N
    • DTXSID10550501
    • 4-Methyl-5-chloro-2-t-butyl-3(2H) pyridazinone
    • 2-tert-Butyl-5-chloro-4-methylpyridazin-3(2H)-one
    • SCHEMBL3845405
    • 104010-19-7
    • Inchi: 1S/C9H13ClN2O/c1-6-7(10)5-11-12(8(6)13)9(2,3)4/h5H,1-4H3
    • InChI Key: UGPHFBZINWDBLA-UHFFFAOYSA-N
    • SMILES: ClC1C=NN(C(C=1C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 373.11707
  • Monoisotopic Mass: 200.0716407g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • PSA: 35.91
Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.